![molecular formula C7H5NO2S B1425336 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one CAS No. 99429-78-4](/img/structure/B1425336.png)

4-Hydroxythieno[2,3-b]pyridin-6(7H)-one

Descripción general

Descripción

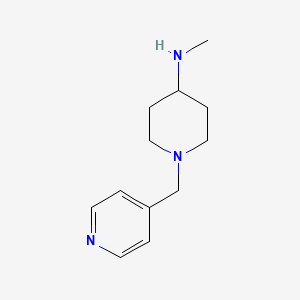

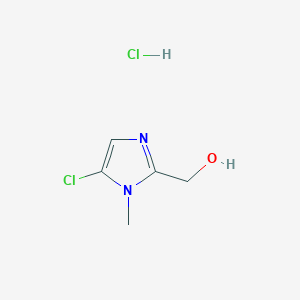

“4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

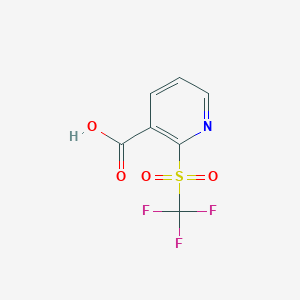

The synthesis of “4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” involves the condensation of 2-amino-3-ethoxycarbonylthiophenes with formide at 200° C, which gives a number of 4-hydroxythieno [2, 3-d]-pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of “4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” is complex and involves a thieno [2,3-b]pyridine fragment . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” are diverse and complex. Pyridinium salts, which are structurally similar to this compound, have played an intriguing role in a wide range of research topics .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

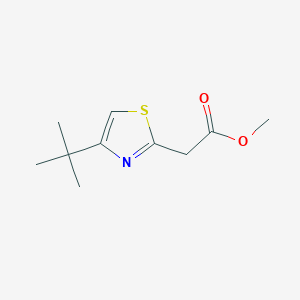

4-Hydroxythieno[2,3-b]pyridin-6(7H)-one and its derivatives are significant in the synthesis of various heterocyclic compounds. They serve as essential precursors or intermediates in the production of compounds with diverse applications across medicinal and pharmaceutical industries. One such example is the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which have a broad range of applicability due to their bioavailability and broader synthetic applications. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and miscellaneous catalysts, facilitates the development of these scaffolds through a one-pot multicomponent reaction. This process underscores the significant role of 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one in advancing synthetic methodologies in chemistry (Parmar, Vala, & Patel, 2023).

Corrosion Inhibition

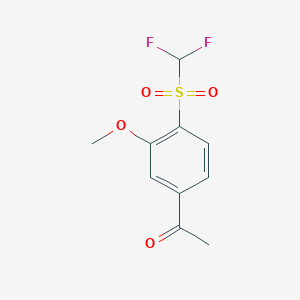

Derivatives of heterocyclic compounds, including 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one, are widely recognized for their effectiveness as anticorrosive materials. These compounds, particularly quinoline derivatives, exhibit good performance against metallic corrosion. The presence of polar substituents such as hydroxyl groups in these derivatives allows them to adsorb effectively and form stable chelating complexes with surface metallic atoms through coordination bonding. This property is pivotal in minimizing corrosion, highlighting the importance of 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one derivatives in industrial applications where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Biological Significance

In the biological domain, certain derivatives of 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one, like 4-Hydroxy-2,3-nonenal (HNE), exhibit significant biological activity. HNE, a product of lipid peroxidation, demonstrates the dual nature of acting as a toxic and mutagenic mediator in stress-related conditions, as well as a biological signal modulating vital processes such as chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This dual role emphasizes the complex and critical biological functions of 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one derivatives in both pathological and physiological contexts (Dianzani, Barrera, & Parola, 1999).

Direcciones Futuras

The future directions for “4-Hydroxythieno[2,3-b]pyridin-6(7H)-one” could involve further exploration of its synthesis, reactivity, and potential applications in various fields. Given its structural similarity to other bioactive compounds, it may have potential for development in pharmaceutical research .

Propiedades

IUPAC Name |

4-hydroxy-7H-thieno[2,3-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-5-3-6(10)8-7-4(5)1-2-11-7/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKFAAIOEBUBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716402 | |

| Record name | 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxythieno[2,3-b]pyridin-6(7H)-one | |

CAS RN |

99429-78-4 | |

| Record name | 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)

![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1425259.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)

![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)

![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)

![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)